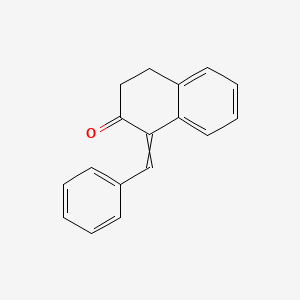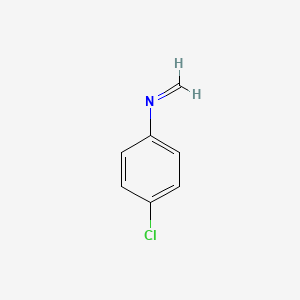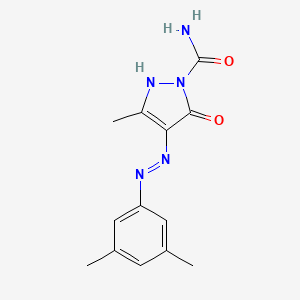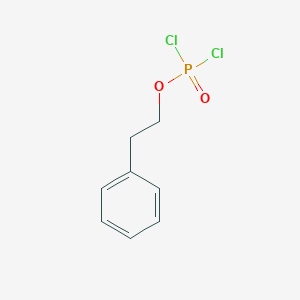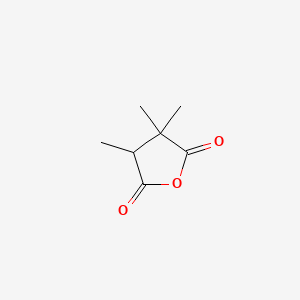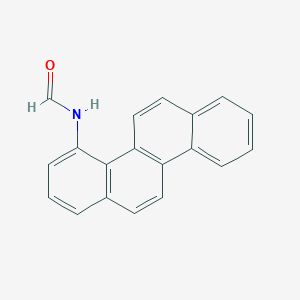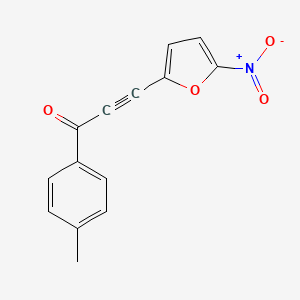
1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-yn-1-one is an organic compound that features both aromatic and alkyne functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-yn-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 5-nitrofuran-2-ylacetylene.
Reaction Conditions: A common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions.
Procedure: The reaction mixture is heated to promote the formation of the desired product through a coupling reaction.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, large-scale production would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Possible applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-yn-1-one would depend on its specific application. For example:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Material Science: Its structural properties may contribute to the formation of materials with unique electronic or mechanical properties.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-yn-1-ol: Similar structure but with a hydroxyl group.
1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-yn-1-amine: Similar structure but with an amine group.
Propiedades
Número CAS |
32023-48-6 |
|---|---|
Fórmula molecular |
C14H9NO4 |
Peso molecular |
255.22 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-3-(5-nitrofuran-2-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C14H9NO4/c1-10-2-4-11(5-3-10)13(16)8-6-12-7-9-14(19-12)15(17)18/h2-5,7,9H,1H3 |
Clave InChI |
AQZXINYDUNILQK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C#CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine](/img/structure/B14679629.png)



